molecular formula C17H19ClN2 B13352353 (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

Cat. No.: B13352353
M. Wt: 286.8 g/mol
InChI Key: ORFXGILBKAILLP-SJORKVTESA-N
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Description

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the 4-Chlorophenyl Group: This step involves the use of a chlorinated aromatic compound in a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine
  • (3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
  • (3R,4S)-1-Benzyl-4-(4-methylphenyl)pyrrolidin-3-amine

Uniqueness

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1

InChI Key

ORFXGILBKAILLP-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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